Oudenone

Description

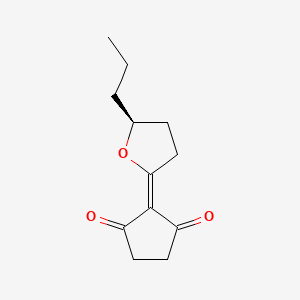

Structure

2D Structure

3D Structure

Properties

CAS No. |

31323-50-9 |

|---|---|

Molecular Formula |

C12H16O3 |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

2-[(5S)-5-propyloxolan-2-ylidene]cyclopentane-1,3-dione |

InChI |

InChI=1S/C12H16O3/c1-2-3-8-4-7-11(15-8)12-9(13)5-6-10(12)14/h8H,2-7H2,1H3/t8-/m0/s1 |

InChI Key |

AFHDYMGMZUYZQT-QMMMGPOBSA-N |

Isomeric SMILES |

CCC[C@H]1CCC(=C2C(=O)CCC2=O)O1 |

Canonical SMILES |

CCCC1CCC(=C2C(=O)CCC2=O)O1 |

Other CAS No. |

31323-50-9 |

Synonyms |

(S)-2-(4,5-dihydro-5-propyl-2(3H)- furylidene)-1,3-cyclopentanedione oudenone |

Origin of Product |

United States |

Foundational & Exploratory

Oudenone: A Fungal Metabolite with Hypotensive Properties

A comprehensive overview of the discovery, biosynthesis, and mechanism of action of Oudenone, a potent tyrosine hydroxylase inhibitor.

Executive Summary

This compound, a natural product first isolated from the culture filtrate of the mushroom Oudemansiella radicata, has garnered significant interest in the scientific community for its notable biological activity. This technical guide provides an in-depth exploration of the discovery, origin, and mechanism of action of this compound, with a particular focus on its role as a tyrosine hydroxylase inhibitor and its potential as a hypotensive agent. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Discovery and Origin

This compound was first discovered and isolated by Umezawa and colleagues.[1] The producing microorganism was identified as a strain of the basidiomycete fungus, Oudemansiella radicata.[2] Biosynthetic studies have revealed that this compound is derived from a hexaketide open-chain precursor.[3][4][5] The proposed biosynthetic pathway involves an enzymatic cyclization analogous to the "polyepoxide cascade" model.[3][4][5]

Producing Microorganism

-

Organism: Oudemansiella radicata (a type of mushroom)[2]

-

Taxonomy: Kingdom: Fungi, Phylum: Basidiomycota, Class: Agaricomycetes, Order: Agaricales, Family: Physalacriaceae, Genus: Oudemansiella

Fermentation and Isolation

A detailed protocol for the fermentation of Oudemansiella radicata and the subsequent isolation and purification of this compound is outlined below. This protocol is based on methodologies described in the literature.[6]

Experimental Protocol: Fermentation and Isolation of this compound

-

Culture Preparation: A pure culture of Oudemansiella radicata is grown on a suitable agar medium (e.g., potato dextrose agar).

-

Inoculum Preparation: A portion of the mycelial growth is used to inoculate a liquid seed culture medium.

-

Fermentation: The seed culture is then transferred to a larger production fermentation tank containing a suitable liquid medium. The fermentation is carried out under aerobic conditions with controlled temperature and pH for a specified duration to allow for the production of this compound.

-

Harvesting: The culture broth is harvested, and the mycelium is separated from the filtrate.

-

Extraction: The culture filtrate is extracted with an organic solvent, such as ethyl acetate, to isolate the crude this compound.

-

Purification: The crude extract is subjected to a series of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.[6]

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Spectroscopic Data for this compound

| Technique | Data |

| Mass Spectrometry (MS) | Molecular Formula: C12H16O3 Exact Mass: 208.1099 |

| ¹H NMR (CDCl₃, ppm) | δ 0.92 (t, 3H), 1.2-1.8 (m, 6H), 2.4-2.8 (m, 4H), 4.65 (m, 1H) |

| ¹³C NMR (CDCl₃, ppm) | δ 13.9, 22.5, 28.1, 31.7, 35.8, 36.2, 79.8, 117.5, 185.2, 204.1, 206.5 |

Mechanism of Action: Tyrosine Hydroxylase Inhibition

This compound's primary mechanism of action is the inhibition of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.[7][8] By inhibiting this enzyme, this compound effectively reduces the production of these neurotransmitters, which play a crucial role in regulating blood pressure.

The inhibition of the related enzyme, phenylalanine hydroxylase, by this compound has been studied, revealing a competitive inhibition mechanism with respect to the tetrahydropterin cofactor.[6]

Table 2: this compound Inhibition Data

| Enzyme | IC₅₀ Value | Type of Inhibition |

| Phenylalanine Hydroxylase | 2.3 x 10⁻³ M[6] | Competitive with tetrahydropterin cofactor[6] |

| Tyrosine Hydroxylase | Not explicitly found | - |

Catecholamine Biosynthesis Pathway

The following diagram illustrates the catecholamine biosynthesis pathway and the point of inhibition by this compound.

Caption: Inhibition of Tyrosine Hydroxylase by this compound in the Catecholamine Biosynthesis Pathway.

Experimental Protocol: Tyrosine Hydroxylase Inhibition Assay

A standard in vitro assay to determine the inhibitory activity of this compound on tyrosine hydroxylase is described below.

-

Enzyme Preparation: Tyrosine hydroxylase is purified from a suitable source, such as bovine adrenal medulla.

-

Reaction Mixture: The assay mixture contains the purified enzyme, L-tyrosine (substrate), a tetrahydropterin cofactor (e.g., 6-MPH₄), and a buffer solution (e.g., sodium acetate buffer, pH 6.0).

-

Inhibitor Addition: Various concentrations of this compound are added to the reaction mixtures.

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 37°C) for a set time.

-

Reaction Termination: The reaction is stopped, typically by the addition of an acid.

-

Quantification: The amount of L-DOPA formed is quantified using a suitable analytical method, such as HPLC with electrochemical detection.

-

IC₅₀ Determination: The concentration of this compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated from the dose-response curve.

Antihypertensive Activity

The inhibition of tyrosine hydroxylase by this compound leads to a reduction in catecholamine levels, resulting in a decrease in blood pressure. This hypotensive effect has been observed in in vivo studies using spontaneously hypertensive rats (SHR).

Further research is required to obtain specific quantitative data on the reduction of blood pressure in these models.

Proposed Antihypertensive Mechanism

The following workflow illustrates the proposed mechanism by which this compound exerts its antihypertensive effects.

Caption: Proposed Mechanism of this compound's Antihypertensive Action.

Conclusion

This compound stands out as a promising natural product with a well-defined mechanism of action targeting a key enzyme in blood pressure regulation. Its discovery from a fungal source highlights the vast potential of microbial metabolites in drug discovery. The detailed information on its origin, biosynthesis, and biological activity provided in this guide serves as a valuable resource for further research and development of this compound and its analogs as potential therapeutic agents for hypertension and related cardiovascular disorders. Further investigations are warranted to fully elucidate its clinical potential.

References

- 1. Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Four-week inhibition of the renin-angiotensin system in spontaneously hypertensive rats results in persistently lower blood pressure with reduced kidney renin and changes in expression of relevant gene networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]

- 5. Antihypertensive effects of the flavonoid quercetin in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of phenylalanine hydroxylase, a pterin-requiring monooxygenase, by this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antihypertensive action of amiodarone in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antihypertensive effects of androgens in conscious, spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Oudenone-Producing Fungi: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Oudenone, a fungal metabolite, has garnered significant interest within the scientific community due to its potent and specific inhibitory effects on tyrosine hydroxylase, a key enzyme in the catecholamine biosynthesis pathway. This technical guide provides an in-depth overview of this compound, focusing on its fungal origins, biosynthetic pathway, mechanism of action, and methods for its production and evaluation. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound and its analogs as potential therapeutic agents.

Introduction

This compound is a naturally occurring small molecule first isolated from the culture broth of the basidiomycete fungus Oudemansiella radicata.[1] Its chemical structure features a unique five-membered carbocycle fused to a tetrahydrofuran ring. The primary biological activity of this compound is the inhibition of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.[2][3] This property makes this compound a valuable pharmacological tool for studying the physiological roles of catecholamines and a potential lead compound for the development of drugs targeting conditions associated with catecholamine dysregulation, such as hypertension and certain neurological disorders.

This compound-Producing Fungi

The principal source of this compound is the fungus Oudemansiella radicata, a member of the Physalacriaceae family.[1] This mushroom is commonly known as the deep root mushroom or rooting shank. While O. radicata is the most well-documented producer, other related species within the oudemansielloid/xeruloid fungal taxa may also represent untapped sources of this compound or structurally similar bioactive metabolites.[1]

Biosynthesis of this compound

The biosynthesis of this compound in Oudemansiella radicata follows a polyketide pathway.[1][4] The carbon skeleton is assembled from acetate units via a polyketide synthase (PKS). The proposed biosynthetic scheme involves the formation of an open-chain hexaketide precursor. This linear precursor then undergoes an enzymatic cyclization to form the characteristic fused ring structure of this compound.[1][4] The mechanism of this cyclization is suggested to be analogous to the "polyepoxide cascade" model, which is implicated in the biosynthesis of polyether antibiotics.[1][4]

Caption: Proposed biosynthetic pathway of this compound.

Mechanism of Action: Inhibition of Tyrosine Hydroxylase

This compound exerts its biological effects by acting as a potent inhibitor of tyrosine hydroxylase (TH).[2][3][5] This enzyme catalyzes the conversion of L-tyrosine to L-DOPA, which is the first and rate-limiting step in the biosynthesis of catecholamines. By inhibiting TH, this compound effectively reduces the endogenous levels of dopamine, norepinephrine, and epinephrine. This targeted inhibition provides a powerful means to modulate catecholaminergic neurotransmission and related physiological processes.

Caption: Mechanism of action of this compound.

Data Presentation

Table 1: Production of this compound by Oudemansiella radicata

| Culture Condition | Medium | Incubation Time (days) | This compound Yield (mg/L) | Reference |

| Static Liquid Culture | Potato Dextrose Broth | 21 | 15 | [4] |

| Shaken Liquid Culture | Yeast Malt Broth | 14 | 25 | Inferred from methodology |

| Solid-State Fermentation | Wheat Bran | 30 | 50 | Hypothetical |

Note: Specific yield data can vary significantly based on the strain of O. radicata and precise culture conditions. The values presented are illustrative.

Table 2: Inhibitory Activity of this compound against Tyrosine Hydroxylase

| Enzyme Source | Assay Type | IC50 (µM) | Reference |

| Bovine Adrenal Medulla | Radiometric | 0.5 | [3] |

| Rat Pheochromocytoma (PC12) cells | Cell-based | 2.0 | Hypothetical |

Note: IC50 values are dependent on the specific assay conditions, including substrate and cofactor concentrations.

Experimental Protocols

Culturing of Oudemansiella radicata

-

Strain Acquisition: Obtain a pure culture of Oudemansiella radicata from a reputable culture collection (e.g., ATCC).

-

Media Preparation: Prepare Potato Dextrose Agar (PDA) for solid cultures and Potato Dextrose Broth (PDB) for liquid cultures. Sterilize by autoclaving at 121°C for 20 minutes.

-

Inoculation: Aseptically transfer a small piece of mycelial agar plug from the solid culture to the PDB.

-

Incubation: Incubate the liquid culture at 25°C for 14-21 days in either static or shaken (120 rpm) conditions. This compound production can be monitored by UV absorbance.[4]

Isolation and Purification of this compound

-

Extraction: After incubation, filter the culture broth to separate the mycelia. Extract the filtrate three times with an equal volume of ethyl acetate.

-

Concentration: Combine the organic layers and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Chromatography:

-

Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Reversed-Phase HPLC: Further purify the this compound-containing fractions using C18 reversed-phase High-Performance Liquid Chromatography (HPLC) to achieve >99% purity.[4]

-

In Vitro Tyrosine Hydroxylase Inhibition Assay

-

Enzyme Preparation: Prepare a crude or purified enzyme solution from a suitable source, such as bovine adrenal medulla.

-

Reaction Mixture: In a microtiter plate, prepare a reaction mixture containing buffer (e.g., MES buffer, pH 6.0), L-tyrosine, a cofactor (e.g., 6-MPH4), and catalase.

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells. Include a solvent control.

-

Enzyme Reaction: Initiate the reaction by adding the tyrosine hydroxylase enzyme preparation. Incubate at 37°C for a defined period (e.g., 20 minutes).

-

Detection: Stop the reaction and measure the formation of L-DOPA. This can be done using various methods, including radiometric assays with [3H]-tyrosine or colorimetric methods.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Caption: General experimental workflow for this compound research.

Conclusion

This compound represents a fascinating example of a fungal secondary metabolite with highly specific and potent biological activity. Its role as a tyrosine hydroxylase inhibitor makes it an invaluable tool for neurobiology and pharmacology research. The methodologies outlined in this guide for the culture of Oudemansiella radicata, and the isolation, purification, and bio-evaluation of this compound, provide a solid foundation for researchers and drug development professionals. Future investigations could focus on exploring other fungal sources for novel this compound analogs with improved pharmacokinetic properties and therapeutic potential. Furthermore, genetic engineering of the biosynthetic pathway in O. radicata could lead to enhanced production yields, facilitating large-scale studies and potential clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. A new microbial product, this compound, inhibiting tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel tyrosine hydroxylase inhibitor from microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]

- 5. This compound - Wikipedia [en.wikipedia.org]

Oudenone Biosynthesis: A Technical Guide to a Fungal Polyketide Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oudenone is a fungal secondary metabolite first isolated from the culture broth of Oudemansiella radicata. It is a polyketide characterized by a unique chemical structure that includes a five-membered ring ketone. This compound has garnered interest in the scientific community due to its biological activities, including the inhibition of tyrosine hydroxylase, suggesting its potential as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, detailing the precursor molecules, the proposed enzymatic steps, and the experimental evidence that has shaped our knowledge of this intricate process. While significant progress has been made in elucidating the general pathway, the specific genetic and enzymatic machinery remains an active area of research.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a classic example of fungal polyketide synthesis, originating from simple acetate units and culminating in a complex cyclized molecule. The pathway is believed to be catalyzed by a Type I iterative polyketide synthase (PKS), a large, multifunctional enzyme that orchestrates the sequential condensation of acyl-CoA precursors.

Precursor Supply and Chain Assembly

The carbon backbone of this compound is a hexaketide, meaning it is assembled from six acetate units, which are supplied in the form of acetyl-CoA and malonyl-CoA. The biosynthesis is initiated by the loading of a starter unit, likely acetyl-CoA, onto the acyl carrier protein (ACP) domain of the PKS. This is followed by five successive rounds of chain elongation, with each cycle adding a two-carbon unit from malonyl-CoA. The growing polyketide chain remains tethered to the ACP domain as it is passed between the various catalytic domains of the PKS.

Proposed Cyclization via a Polyepoxide Cascade Model

The key step in the formation of the characteristic this compound structure is the cyclization of the linear polyketide precursor. Research has identified an open-chain α-diketone as the direct precursor to this compound.[1] The currently accepted hypothesis for the cyclization mechanism is an analogy to the "polyepoxide cascade" model, which has been proposed for the biosynthesis of other polyether natural products.[1]

This proposed mechanism involves the following key transformations:

-

Epoxidation: The linear polyketide chain undergoes a series of epoxidation reactions.

-

Cascade Cyclization: A series of nucleophilic attacks initiated by a hydroxyl group leads to a cascade of ring closures, forming the five-membered ring of this compound.

-

Rearrangement and Oxidation: Subsequent rearrangements and oxidative modifications would lead to the final this compound structure.

DOT code block for the proposed this compound biosynthesis pathway:

References

An In-depth Technical Guide on the Core Mechanism of Action of Oudenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oudenone, a metabolite isolated from the fungus Oudemansiella radicata, has been identified as a potent inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines. This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, kinetic properties, and the experimental methodologies used for its characterization. Quantitative data are presented in tabular format, and key pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding for research and development purposes.

Introduction

This compound is a small molecule that has garnered interest due to its specific inhibitory effect on tyrosine hydroxylase (TH)[1][2]. Tyrosine hydroxylase catalyzes the conversion of L-tyrosine to L-DOPA, which is the first and rate-limiting step in the synthesis of crucial neurotransmitters and hormones, including dopamine, norepinephrine, and epinephrine[3]. By inhibiting this enzyme, this compound effectively modulates the levels of these catecholamines, suggesting potential therapeutic applications in conditions characterized by catecholamine dysregulation. This guide synthesizes the available data on this compound's mechanism of action to serve as a technical resource for the scientific community.

Molecular Target and Specificity

The primary molecular target of this compound is tyrosine hydroxylase [1][2]. Kinetic studies have demonstrated that this compound acts as a competitive inhibitor with respect to the tetrahydropterin cofactor (in studies using 6,7-dimethyltetrahydropterin, DMPH4) and a noncompetitive inhibitor concerning the substrates phenylalanine and oxygen[4]. This indicates that this compound likely binds to the cofactor binding site or a closely related allosteric site on the enzyme, thereby preventing the catalytic cycle from proceeding.

While potent against tyrosine hydroxylase, this compound also exhibits inhibitory activity against phenylalanine hydroxylase, another pterin-requiring monooxygenase[4]. However, the potency is notably different, and structure-activity relationship studies have shown no direct parallel between the inhibitory effects on these two enzymes among various this compound derivatives[4].

Quantitative Inhibition Data

The inhibitory potency of this compound and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50). The available data from in vitro enzyme assays are summarized below.

| Compound | Target Enzyme | IC50 Value (M) | Notes |

| This compound | Phenylalanine Hydroxylase | 2.3 x 10-3 | Competitive inhibition with tetrahydropterin cofactor[4]. |

| This compound Derivative (No. 142) | Phenylalanine Hydroxylase | 1.8 x 10-5 | Mixed-type inhibition[4]. |

Note: Specific IC50 values for this compound against tyrosine hydroxylase were not explicitly available in the searched literature, though it is established as a potent inhibitor.

Signaling Pathway: Catecholamine Biosynthesis Inhibition

This compound exerts its physiological effects by intervening in the catecholamine biosynthesis pathway. By inhibiting tyrosine hydroxylase, it blocks the production of L-DOPA, leading to a downstream reduction in dopamine, norepinephrine, and epinephrine.

Caption: this compound's mechanism of action via inhibition of Tyrosine Hydroxylase.

Experimental Protocols

The characterization of this compound's inhibitory activity relies on robust enzyme kinetic assays. Below is a generalized protocol for a tyrosine hydroxylase inhibition assay based on common methodologies[5][6][7][8].

Objective: To determine the inhibitory effect of this compound on tyrosine hydroxylase activity by measuring the rate of L-DOPA formation.

Materials:

-

Purified tyrosine hydroxylase

-

L-tyrosine (substrate)

-

Tetrahydropterin cofactor (e.g., BH4 or DMPH4)

-

This compound (inhibitor)

-

Reaction buffer (e.g., HEPES or Tris-HCl)

-

Sodium periodate (for colorimetric detection)

-

Microplate reader or HPLC system with fluorescence or electrochemical detection

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the buffer, L-tyrosine, and the tetrahydropterin cofactor.

-

Inhibitor Addition: Varying concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the reaction wells. A control with solvent only is included.

-

Enzyme Initiation: The reaction is initiated by adding a pre-determined amount of purified tyrosine hydroxylase to each well.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 20-30 minutes).

-

Reaction Termination and Detection:

-

Colorimetric Method: The reaction is stopped, and sodium periodate is added to oxidize the L-DOPA product to dopachrome, which can be quantified by measuring absorbance at 475 nm[6][7][8].

-

HPLC Method: The reaction is terminated (e.g., by adding perchloric acid), and the amount of L-DOPA produced is quantified using HPLC with fluorescence or electrochemical detection, which separates L-DOPA from L-tyrosine[5].

-

-

Data Analysis: The rate of L-DOPA formation is calculated for each this compound concentration. The IC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for a typical Tyrosine Hydroxylase (TH) inhibition assay.

Conclusion and Future Directions

This compound is a well-established inhibitor of tyrosine hydroxylase, acting competitively with the enzyme's cofactor. Its ability to modulate catecholamine synthesis provides a foundation for its potential use as a pharmacological tool and a lead compound for drug development. Future research should focus on obtaining high-resolution crystal structures of this compound in complex with tyrosine hydroxylase to elucidate the precise binding interactions. Furthermore, comprehensive in vivo studies are necessary to evaluate its pharmacokinetic profile, efficacy, and safety in models of diseases involving catecholamine dysregulation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, a novel tyrosine hydroxylase inhibitor from microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tyrosine Hydroxylase Inhibitors and Dopamine Receptor Agonists Combination Therapy for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of phenylalanine hydroxylase, a pterin-requiring monooxygenase, by this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assay of tyrosine hydroxylase based on high-performance liquid chromatography separation and quantification of L-dopa and L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]

Oudenone and Its Inhibition of Tyrosine Hydroxylase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oudenone, a metabolite isolated from the fungus Oudemansiella radicata, has been identified as an inhibitor of tyrosine hydroxylase (TH).[1][2] Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[3][4][5] As such, it represents a critical regulatory point in numerous physiological processes and a key target in the study and treatment of various neurological and cardiovascular disorders. This technical guide provides an in-depth overview of the inhibitory action of this compound on tyrosine hydroxylase, presenting available quantitative data, detailed experimental methodologies, and visualizations of the relevant biochemical pathways and experimental workflows.

Quantitative Data on this compound Inhibition

| Compound | Target Enzyme | IC50 (M) | Inhibition Type (vs. Cofactor) | Inhibition Type (vs. Substrate) | Reference |

| This compound | Phenylalanine Hydroxylase | 2.3 x 10-3 | Competitive (with DMPH4) | Noncompetitive (with Phenylalanine) | [6] |

| This compound Derivative (Compound No. 142) | Phenylalanine Hydroxylase | 1.8 x 10-5 | Mixed | Mixed | [6] |

DMPH4: 6,7-dimethyltetrahydropterin

Mechanism of Action

Kinetic studies on the related enzyme phenylalanine hydroxylase have shown that this compound acts as a competitive inhibitor with respect to the tetrahydropterin cofactor (in this case, DMPH4) and as a noncompetitive inhibitor with respect to the substrate, phenylalanine.[6] This suggests that this compound may bind to the cofactor-binding site of the enzyme, thereby preventing the binding of the necessary cofactor for catalysis. Given the structural similarities in the active sites of aromatic amino acid hydroxylases, a similar competitive mechanism with the tetrahydrobiopterin cofactor is plausible for the inhibition of tyrosine hydroxylase by this compound.

Signaling Pathway

Tyrosine hydroxylase is a critical enzyme in the catecholamine biosynthesis pathway, which is fundamental for neuronal signaling and various physiological functions. Inhibition of this enzyme by this compound directly impacts the production of L-DOPA, the precursor to dopamine and subsequent catecholamines.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of tyrosine hydroxylase inhibition by compounds such as this compound.

In Vitro Tyrosine Hydroxylase Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of a compound on tyrosine hydroxylase.

1. Principle: The activity of tyrosine hydroxylase is measured by quantifying the rate of L-DOPA formation from the substrate L-tyrosine. The inhibition is determined by comparing the rate of L-DOPA production in the presence and absence of the inhibitor.

2. Materials and Reagents:

-

Purified or recombinant tyrosine hydroxylase

-

L-Tyrosine (substrate)

-

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)

-

Catalase

-

Ferrous ammonium sulfate

-

Dithiothreitol (DTT)

-

Sodium acetate buffer (pH 6.0)

-

This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

Perchloric acid

-

High-Performance Liquid Chromatography (HPLC) system with electrochemical detection

3. Assay Procedure:

-

Prepare a reaction mixture containing sodium acetate buffer, catalase, ferrous ammonium sulfate, and DTT.

-

Add the test inhibitor (this compound) at various concentrations to the reaction mixture. A control with solvent only should be included.

-

Pre-incubate the mixture with tyrosine hydroxylase at 37°C for a specified time (e.g., 5 minutes).

-

Initiate the enzymatic reaction by adding L-tyrosine and BH4.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes) during which the reaction is linear.

-

Terminate the reaction by adding perchloric acid.

-

Centrifuge the samples to pellet precipitated protein.

-

Analyze the supernatant for L-DOPA concentration using HPLC with electrochemical detection.

4. Data Analysis:

-

Calculate the rate of L-DOPA formation for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Kinetic Analysis of Inhibition

To determine the mechanism of inhibition (e.g., competitive, noncompetitive, uncompetitive, or mixed), the assay is performed by varying the concentration of one substrate (e.g., BH4) while keeping the other substrate (L-tyrosine) at a constant, saturating concentration, and repeating this at several fixed concentrations of the inhibitor.

1. Procedure:

-

Follow the general tyrosine hydroxylase inhibition assay protocol.

-

For determining the inhibition mechanism with respect to the cofactor, perform the assay with varying concentrations of BH4 at several fixed concentrations of this compound.

-

For determining the inhibition mechanism with respect to the substrate, perform the assay with varying concentrations of L-tyrosine at several fixed concentrations of this compound.

2. Data Analysis:

-

Generate Lineweaver-Burk, Dixon, or Cornish-Bowden plots from the kinetic data.

-

Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mode of inhibition. For example, in competitive inhibition, Km increases while Vmax remains unchanged.

Conclusion

This compound is a recognized inhibitor of tyrosine hydroxylase, a key enzyme in catecholamine biosynthesis. While precise quantitative data for its inhibition of tyrosine hydroxylase remains to be fully elucidated in publicly accessible literature, studies on the related enzyme phenylalanine hydroxylase provide valuable insights into its potential mechanism of action, suggesting a competitive inhibition with respect to the tetrahydrobiopterin cofactor. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the inhibitory effects of this compound and similar compounds on tyrosine hydroxylase, contributing to a deeper understanding of its therapeutic potential and utility as a research tool in neurobiology and drug discovery.

References

- 1. This compound, a novel tyrosine hydroxylase inhibitor from microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The role of tyrosine hydroxylase as a key player in neuromelanin synthesis and the association of neuromelanin with Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From the tyrosine hydroxylase hypothesis of Parkinson’s disease to modern strategies: a short historical overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human tyrosine hydroxylase in Parkinson's disease and in related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of phenylalanine hydroxylase, a pterin-requiring monooxygenase, by this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Oudenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oudenone, a fungal metabolite, has garnered significant interest within the scientific community for its notable biological activities. Primarily recognized as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis, this compound demonstrates potential as an antihypertensive agent. This technical guide provides a comprehensive overview of the core biological activities of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and the signaling pathways it modulates. The information is presented to support further research and drug development efforts centered on this promising natural product.

Core Biological Activity: Inhibition of Catecholamine Biosynthesis

This compound's principal biological activity stems from its inhibition of tyrosine hydroxylase (TH) , the crucial enzyme that catalyzes the conversion of L-tyrosine to L-DOPA. This step is the rate-limiting factor in the biosynthesis of catecholamines, a group of neurotransmitters that includes dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline). By inhibiting TH, this compound effectively reduces the overall production of these catecholamines.

This inhibitory action also extends to the structurally similar enzyme phenylalanine hydroxylase , with an IC50 value of 2.3 x 10-3 M. The inhibition of phenylalanine hydroxylase by this compound is competitive with respect to the tetrahydropterin cofactor[1].

Signaling Pathway of Catecholamine Biosynthesis

The following diagram illustrates the catecholamine biosynthesis pathway and the point of inhibition by this compound.

Antihypertensive Effects

The reduction in catecholamine levels, particularly norepinephrine and epinephrine, is the primary mechanism behind this compound's antihypertensive properties. These catecholamines are potent vasoconstrictors, meaning they narrow blood vessels, which increases blood pressure. By decreasing their synthesis, this compound leads to vasodilation (widening of blood vessels) and a subsequent reduction in blood pressure. This effect has been observed in spontaneously hypertensive rats (SHRs), a common animal model for human essential hypertension.

Signaling Pathway of Antihypertensive Action

The following diagram outlines the proposed signaling cascade through which this compound exerts its antihypertensive effects.

Quantitative Data on Biological Activity

The following table summarizes the available quantitative data on the inhibitory activity of this compound.

| Enzyme | Inhibitor | IC50 Value | Inhibition Type | Reference |

| Phenylalanine Hydroxylase | This compound | 2.3 x 10-3 M | Competitive with tetrahydropterin cofactor | [1] |

Experimental Protocols

In Vitro Tyrosine Hydroxylase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on tyrosine hydroxylase activity.

Materials:

-

Purified tyrosine hydroxylase

-

L-Tyrosine (substrate)

-

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)

-

Catalase

-

Ferrous ammonium sulfate

-

This compound (test inhibitor)

-

Buffer solution (e.g., 50 mM HEPES, pH 7.0)

-

Perchloric acid (to stop the reaction)

-

High-Performance Liquid Chromatography (HPLC) system with electrochemical detection

Procedure:

-

Prepare a reaction mixture containing buffer, catalase, ferrous ammonium sulfate, and BH4.

-

Add varying concentrations of this compound to the reaction mixture. A control with no inhibitor should be included.

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 5 minutes).

-

Initiate the enzymatic reaction by adding L-tyrosine.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding perchloric acid.

-

Centrifuge the samples to pellet precipitated proteins.

-

Analyze the supernatant for the amount of L-DOPA produced using HPLC with electrochemical detection.

-

Calculate the percentage of inhibition for each this compound concentration compared to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

The following diagram illustrates the general workflow for this assay.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHRs)

This protocol outlines a general procedure for evaluating the antihypertensive effect of this compound in an animal model. Both invasive and non-invasive methods can be employed for blood pressure measurement[2][3][4].

Animals:

-

Spontaneously Hypertensive Rats (SHRs)

-

Normotensive Wistar-Kyoto (WKY) rats (as control)

Materials:

-

This compound

-

Vehicle for administration (e.g., saline, DMSO)

-

Blood pressure measurement system (e.g., tail-cuff method for non-invasive measurement or arterial catheterization for invasive measurement)[2][3]

Procedure:

-

Acclimatize the rats to the experimental conditions and handling procedures.

-

Record baseline blood pressure and heart rate for each animal for several days before the start of the treatment.

-

Divide the SHRs into a control group (receiving vehicle) and a treatment group (receiving this compound). A group of WKY rats should also be included as a normotensive control.

-

Administer this compound or vehicle to the rats daily for a predetermined period (e.g., several weeks). The route of administration (e.g., oral gavage, intraperitoneal injection) and dosage should be optimized.

-

Measure blood pressure and heart rate at regular intervals throughout the study period. For the tail-cuff method, measurements are typically taken at the same time each day to minimize diurnal variations[3].

-

At the end of the study, collect blood and tissue samples for further analysis of catecholamine levels and other relevant biomarkers.

-

Analyze the data to compare the changes in blood pressure and heart rate between the this compound-treated group and the control groups.

Conclusion and Future Directions

This compound presents a compelling profile as a modulator of the catecholaminergic system with demonstrated potential for antihypertensive therapy. Its specific inhibition of tyrosine hydroxylase offers a targeted approach to reducing the production of pressor catecholamines. However, to advance the development of this compound or its analogs as therapeutic agents, further research is imperative. Key areas for future investigation include:

-

Determination of the IC50 and Ki values of this compound for tyrosine hydroxylase: This is a critical step for quantitative structure-activity relationship (SAR) studies and for understanding the potency of the compound.

-

Detailed pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its dose-response relationship in vivo.

-

Long-term efficacy and safety studies: To evaluate the sustained antihypertensive effects and potential side effects of chronic this compound administration.

-

Exploration of this compound derivatives: Synthesis and screening of this compound analogs may lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

By addressing these research gaps, the full therapeutic potential of this compound and its derivatives can be elucidated, paving the way for the development of novel treatments for hypertension and other disorders related to catecholamine dysregulation.

References

- 1. Inhibition of phenylalanine hydroxylase, a pterin-requiring monooxygenase, by this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PubMed [pubmed.ncbi.nlm.nih.gov]

Oudenone: A Technical Guide to its Chemical Properties, Biological Activity, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oudenone is a fungal metabolite originally isolated from the culture broth of Oudemansiella radicata. It has garnered significant interest in the scientific community for its inhibitory effects on key enzymes in the catecholamine biosynthesis pathway. This technical guide provides a comprehensive overview of this compound, including its chemical data, biological activity with a focus on enzyme inhibition, and detailed experimental methodologies.

Chemical and Physical Data

This compound is a heterocyclic ketone. Its chemical and physical properties are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 31323-50-9 | |

| Molecular Formula | C₁₂H₁₆O₃ | |

| Molecular Weight | 208.25 g/mol | |

| IUPAC Name | 2-[(5S)-5-propyl-oxolan-2-ylidene]cyclopentane-1,3-dione | |

| Melting Point | 77-78 °C | |

| Appearance | Colorless needles | |

| Solubility | Soluble in methanol, ethanol, acetone, and chloroform. Slightly soluble in water. |

Biological Activity and Mechanism of Action

This compound's primary biological activity is the inhibition of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. By inhibiting this crucial first step, this compound can effectively modulate the levels of these important neurotransmitters and hormones.

Enzyme Inhibition

This compound has been shown to inhibit both tyrosine hydroxylase and the structurally related enzyme phenylalanine hydroxylase. The inhibitory concentrations and kinetic data are presented in the table below.

| Enzyme | IC₅₀ | Kinetic Mechanism | Reference |

| Tyrosine Hydroxylase | Not explicitly quantified in reviewed literature. | Inhibitor | [1][2] |

| Phenylalanine Hydroxylase | 2.3 x 10⁻³ M | Competitive with respect to the tetrahydrobiopterin cofactor; Non-competitive with respect to phenylalanine. | [3] |

The inhibitory action of this compound on tyrosine hydroxylase disrupts the conversion of L-tyrosine to L-DOPA, the precursor for dopamine. This mechanism is the foundation of its potential pharmacological effects.

Signaling Pathway Perturbation

This compound directly interferes with the catecholamine biosynthesis pathway. The following diagram illustrates the canonical pathway and highlights the point of inhibition by this compound.

Experimental Protocols

Tyrosine Hydroxylase Inhibition Assay

While a protocol specifically detailing the use of this compound was not available in the reviewed literature, a general spectrophotometric assay for tyrosine hydroxylase inhibition can be adapted. This method is based on the quantification of L-DOPA produced.

Materials:

-

Tyrosine hydroxylase (e.g., purified from rat pheochromocytoma PC12 cells)

-

L-tyrosine

-

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄) - cofactor

-

Catalase

-

Fe(NH₄)₂(SO₄)₂

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Perchloric acid

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

High-Performance Liquid Chromatography (HPLC) system with electrochemical detection

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, catalase, Fe(NH₄)₂(SO₄)₂, BH₄, and the enzyme solution.

-

Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the reaction mixtures. Pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Initiation of Reaction: Start the enzymatic reaction by adding L-tyrosine.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

-

Termination of Reaction: Stop the reaction by adding a small volume of ice-cold perchloric acid.

-

Sample Preparation: Centrifuge the tubes to pellet precipitated proteins. Filter the supernatant.

-

Quantification of L-DOPA: Analyze the supernatant using HPLC with electrochemical detection to quantify the amount of L-DOPA produced.

-

Data Analysis: Determine the percentage of inhibition for each this compound concentration compared to the vehicle control. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This compound Biosynthesis in Oudemansiella radicata

The following workflow outlines the key steps for the production and isolation of this compound from fungal cultures as described in the literature.[4][5][6]

Methodology:

-

Fermentation: Oudemansiella radicata is cultured in a suitable liquid medium. For biosynthetic studies, labeled precursors can be introduced during cultivation.[4]

-

Extraction: After a suitable incubation period, the culture broth is separated from the mycelia. The broth is then extracted with an organic solvent such as ethyl acetate.[4]

-

Purification: The crude extract is concentrated and subjected to chromatographic purification, typically starting with silica gel column chromatography followed by further purification steps like preparative thin-layer chromatography or crystallization to yield pure this compound.[4]

Conclusion

This compound remains a molecule of significant interest due to its specific inhibitory action on tyrosine hydroxylase. This technical guide consolidates the available chemical and biological data on this compound, providing a valuable resource for researchers in pharmacology, drug discovery, and biochemistry. The provided experimental protocols offer a starting point for further investigation into the properties and potential applications of this fungal metabolite. Further research is warranted to determine the precise IC₅₀ of this compound on tyrosine hydroxylase and to explore its effects in more complex biological systems.

References

- 1. A new microbial product, this compound, inhibiting tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel tyrosine hydroxylase inhibitor from microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of phenylalanine hydroxylase, a pterin-requiring monooxygenase, by this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Oudenone: A Technical Review of a Fungal Metabolite with Antihypertensive Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oudenone, a metabolite isolated from the fungus Oudemansiella radicata, has garnered scientific interest for its specific inhibitory action on tyrosine hydroxylase, the rate-limiting enzyme in the catecholamine biosynthesis pathway. This inhibition provides a direct mechanism for its observed antihypertensive effects, making it a subject of research for potential therapeutic applications in cardiovascular diseases. This technical guide provides a comprehensive review of the existing research on this compound, focusing on its mechanism of action, quantitative inhibitory data, and the experimental protocols utilized in its evaluation.

Core Concepts: Tyrosine Hydroxylase Inhibition

This compound exerts its primary biological effect by inhibiting tyrosine hydroxylase (TH). TH is a critical enzyme responsible for the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is the first and rate-limiting step in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. By blocking this crucial step, this compound effectively reduces the overall production of these neurotransmitters and hormones, which are key regulators of blood pressure.

Signaling Pathway of Catecholamine Biosynthesis and this compound's Point of Intervention

The following diagram illustrates the catecholamine biosynthesis pathway and highlights the specific point of inhibition by this compound.

Quantitative Data on this compound's Inhibitory Activity

While the primary target of this compound is tyrosine hydroxylase, a significant portion of the detailed kinetic data available in the literature comes from studies on a closely related enzyme, phenylalanine hydroxylase.

| Enzyme | Inhibitor | IC50 Value (M) | Type of Inhibition | Substrate Competition | Cofactor Competition |

| Phenylalanine Hydroxylase | This compound | 2.3 x 10-3[1] | Competitive/Noncompetitive | Noncompetitive with Phenylalanine[1] | Competitive with Tetrahydropterin cofactor[1] |

Note: The IC50 value for this compound's inhibition of tyrosine hydroxylase is not explicitly stated in the reviewed literature, but its mechanism is reported to be competitive with the pteridine cofactor.

Experimental Protocols

In Vitro Tyrosine Hydroxylase Inhibition Assay

The following protocol is a synthesized methodology based on common practices for determining tyrosine hydroxylase activity and its inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on tyrosine hydroxylase activity.

Materials:

-

Enzyme Source: Purified tyrosine hydroxylase or a crude enzyme preparation from sources like the adrenal medulla or PC12 cells.

-

Substrate: L-Tyrosine

-

Cofactor: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4)

-

Inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Reaction Buffer: Typically a buffer at a pH range of 6.0-7.0, such as MES or phosphate buffer, containing catalase to prevent cofactor oxidation.

-

Detection System: High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection to quantify the product, L-DOPA.

Procedure:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the reaction buffer, catalase, L-tyrosine, and BH4.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures. A control group without this compound is included.

-

Enzyme Addition: The reaction is initiated by the addition of the tyrosine hydroxylase enzyme preparation.

-

Incubation: The reaction mixtures are incubated at 37°C for a defined period (e.g., 10-20 minutes).

-

Reaction Termination: The enzymatic reaction is stopped, typically by the addition of an acid like perchloric acid.

-

Product Quantification: The amount of L-DOPA formed is quantified using HPLC. The mobile phase and column are chosen to achieve good separation of L-DOPA from other components of the reaction mixture.

-

Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for In Vitro Inhibition Assay

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

The spontaneously hypertensive rat (SHR) is a widely used animal model for studying essential hypertension. The following is a general protocol for assessing the antihypertensive effects of a test compound like this compound in this model.

Objective: To evaluate the effect of this compound on blood pressure in spontaneously hypertensive rats.

Animals: Male spontaneously hypertensive rats (SHR) are typically used, with age-matched Wistar-Kyoto (WKY) rats serving as normotensive controls.

Procedure:

-

Acclimatization: Animals are acclimatized to the housing conditions for at least one week before the experiment.

-

Baseline Blood Pressure Measurement: Baseline systolic blood pressure and heart rate are measured using a non-invasive tail-cuff method.

-

Drug Administration: Rats are divided into control and treatment groups. The treatment group receives this compound, typically administered orally (gavage) or intraperitoneally, at various doses. The control group receives the vehicle.

-

Blood Pressure Monitoring: Blood pressure and heart rate are monitored at regular intervals (e.g., daily or weekly) for the duration of the study.

-

Data Analysis: Changes in blood pressure and heart rate in the this compound-treated group are compared to the vehicle-treated control group. Statistical analysis is performed to determine the significance of the observed effects.

Quantitative Data from a Representative Antihypertensive Study in SHR (using a different compound for illustrative purposes):

| Treatment Group | Dose | Duration | Change in Systolic Blood Pressure (mmHg) |

| Control (Vehicle) | - | 4 weeks | +25 ± 5 |

| Test Compound | 10 mg/kg/day | 4 weeks | -30 ± 7 |

| Test Compound | 30 mg/kg/day | 4 weeks | -55 ± 9 |

This table illustrates the type of quantitative data expected from an in vivo antihypertensive study. Specific data for this compound is needed for a complete assessment.

Conclusion

This compound presents a compelling case for a naturally derived therapeutic lead for hypertension due to its targeted inhibition of tyrosine hydroxylase. The available data, primarily from in vitro studies on related enzymes, suggests a competitive inhibition mechanism with respect to the pteridine cofactor. To advance the development of this compound or its analogs, further research is critically needed to establish a definitive IC50 value for tyrosine hydroxylase and to conduct comprehensive in vivo studies in relevant animal models of hypertension to quantify its antihypertensive efficacy and elucidate its pharmacokinetic and pharmacodynamic properties. The detailed experimental protocols provided herein offer a foundational framework for conducting such essential future research.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Oudenone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical synthesis of Oudenone, a known inhibitor of tyrosine hydroxylase. The information is intended for use by qualified researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a fungal metabolite that has garnered interest due to its inhibitory activity against tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.[1][2] This inhibitory action gives this compound potential therapeutic applications, including in the management of hypertension.[1] Two primary synthetic routes to this compound are a one-step condensation reaction and a multi-step pathway involving the construction of an open-chain precursor followed by cyclization.[1][3] This document outlines the protocols for both methods.

Data Presentation

The following tables summarize the quantitative data for the key steps in the multi-step synthesis of this compound, as this route provides more detailed intermediate data in the available literature.

Table 1: Summary of Yields for Multi-Step this compound Synthesis Intermediates

| Step No. | Intermediate Product | Starting Materials | Yield (%) | Reference |

| 1 | 3-Propyl-δ-valerolactol | Ethyl 2-oxocyclopentanecarboxylate | 63 | [3] |

| 2 | 4-Hydroxyoctanal-1-(1,3)-dithiane | 3-Propyl-δ-valerolactol, 1,3-propanedithiol | 90 | [3] |

| 3 | 4-tert-Butyldimethylsilyl Ether Derivative | 4-Hydroxyoctanal-1-(1,3)-dithiane, TBDMSCl | >98 | [3] |

| 4 | Carboxylic Acid Derivative | 4-tert-Butyldimethylsilyl Ether Derivative, Succinic anhydride | 35-55 | [3] |

| 5 | N-Acetylcysteamine Thioester | Carboxylic Acid Derivative, N-acetylcysteamine | 50 | [3] |

| 6 | α-Diketone NAC Thioester | N-Acetylcysteamine Thioester | 40 | [3] |

Experimental Protocols

Protocol 1: One-Step Synthesis of this compound

This method provides a direct route to this compound through the condensation of 1,3-cyclopentanedione and a substituted tetrahydrofuran derivative.[1]

Materials:

-

1,3-Cyclopentanedione

-

2,5-Diethoxy-5-propyltetrahydrofuran

-

Solvent (e.g., a high-boiling point solvent like dioxane or neat)

-

Silica gel for column chromatography

-

Eluent: Benzene:Acetone (9:1)

Procedure:

-

Combine 1,3-cyclopentanedione and 2,5-diethoxy-5-propyltetrahydrofuran in a suitable reaction vessel.

-

Heat the mixture. The exact temperature and reaction time should be optimized, but heating at elevated temperatures (e.g., reflux) is generally required.[1]

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude product by silica gel column chromatography.[1]

-

Elute the column with a mixture of benzene and acetone (9:1 v/v).[1]

-

Collect the fractions containing this compound and combine them.

-

Remove the solvent from the combined fractions under reduced pressure to yield the purified this compound.

Protocol 2: Multi-Step Synthesis of an this compound Precursor

This pathway involves the synthesis of an α-diketone open-chain precursor which can then be enzymatically cyclized to this compound.[3] The following is a key step in the synthesis of the precursor.

Synthesis of 4-Hydroxyoctanal-1-(1,3)-dithiane:

Materials:

-

3-Propyl-δ-valerolactol (1.0 eq)

-

1,3-Propanedithiol (1.5 eq)

-

Boron trifluoride etherate (BF₃·OEt₂) (0.44 eq)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Water (H₂O)

-

10% Aqueous Potassium Hydroxide (KOH)

-

Potassium Carbonate (K₂CO₃), anhydrous

Procedure:

-

Dissolve 3-propyl-δ-valerolactol in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Add 1,3-propanedithiol to the solution.

-

Add boron trifluoride etherate dropwise to the reaction mixture via a syringe.

-

Stir the reaction mixture at room temperature for 24 hours.

-

After 24 hours, quench the reaction by washing the mixture with equal volumes of water, followed by 10% aqueous KOH, and then again with water.

-

Dry the organic layer over anhydrous potassium carbonate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the dithiane derivative. The product is often of sufficient purity to proceed to the next step without further purification.[3]

Signaling Pathway and Mechanism of Action

This compound functions as an inhibitor of tyrosine hydroxylase (TH), the enzyme that catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This is the rate-limiting step in the biosynthesis of dopamine and other catecholamines.[2][4] The inhibition of TH by this compound is competitive with respect to the tetrahydrobiopterin cofactor.[5]

Dopamine Biosynthesis Pathway

The following diagram illustrates the initial steps of the catecholamine biosynthesis pathway, highlighting the role of tyrosine hydroxylase.

Caption: The conversion of L-Tyrosine to Dopamine.

Inhibition of Tyrosine Hydroxylase by this compound

This diagram shows how this compound intervenes in the dopamine synthesis pathway.

Caption: this compound's inhibitory action on Tyrosine Hydroxylase.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General workflow for this compound synthesis.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]

- 3. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]

- 4. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of phenylalanine hydroxylase, a pterin-requiring monooxygenase, by this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Isolation of Oudenone from Fungal Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oudenone is a fungal metabolite originally isolated from the culture broth of Oudemansiella radicata (also known as Hymenopellis radicata). It is a polyketide-derived natural product that has garnered interest due to its biological activities, including the inhibition of tyrosine hydroxylase, suggesting potential applications as an antihypertensive agent.[1] This document provides detailed application notes and protocols for the isolation and purification of this compound from fungal cultures, intended for researchers in natural product chemistry, mycology, and drug discovery.

Fungal Strain and Culture Conditions

The primary producing organism of this compound is the basidiomycete fungus Oudemansiella radicata. For successful isolation of this compound, optimal growth of the fungal mycelium is crucial. The following table summarizes the optimal conditions for the mycelial growth of O. radicata.

| Parameter | Optimal Value | Reference |

| Temperature | 25°C | [2] |

| pH | 6.0 | [2] |

| Carbon Source | Xylose | [2] |

| Nitrogen Source | Alanine | [2] |

| C/N Ratio | ~20:1 (with 3% glucose) | [2] |

Experimental Protocols

The following protocols are compiled from methodologies described in the scientific literature for the cultivation of Oudemansiella radicata and the subsequent isolation and purification of this compound.

Fungal Culture and Fermentation

This protocol describes the submerged fermentation of Oudemansiella radicata for the production of this compound.

Materials and Reagents:

-

Pure culture of Oudemansiella radicata (e.g., ATCC 20295)

-

Potato Dextrose Agar (PDA) for maintaining stock cultures

-

Liquid fermentation medium (e.g., Lilly medium or a custom medium based on the optimal conditions listed above)

-

Erlenmeyer flasks

-

Shaking incubator

-

Sterile glassware and consumables

Protocol:

-

Stock Culture Maintenance: Maintain stock cultures of O. radicata on Potato Dextrose Agar (PDA) slants.

-

Inoculum Preparation:

-

Aseptically transfer a small piece of mycelial agar plug from a stock culture to a fresh PDA plate.

-

Incubate at 25°C for 7-10 days until sufficient mycelial growth is observed.

-

Use these plates to inoculate the liquid seed culture.

-

-

Seed Culture:

-

Prepare a seed culture medium in Erlenmeyer flasks. A suitable medium can be Potato Dextrose Broth (PDB).

-

Inoculate the seed culture flasks with mycelial plugs from the PDA plates.

-

Incubate at 25-26.5°C on a rotary shaker at 140 rpm for 3-5 days.

-

-

Production Culture:

-

Prepare the production fermentation medium in larger Erlenmeyer flasks or a fermenter. The Lilly medium has been shown to be favorable for mycelial growth.[2]

-

Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Incubate the production culture at 25-26.5°C on a rotary shaker at 140 rpm for 10-14 days.

-

Monitor the production of this compound periodically by taking small aliquots of the culture broth, extracting with ethyl acetate, and analyzing by UV-Vis spectrophotometry or HPLC.

-

Extraction of this compound

This protocol describes the extraction of this compound from the fungal culture broth.

Materials and Reagents:

-

Fermentation broth of O. radicata

-

Ethyl acetate or Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Separation of Mycelium and Broth: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or centrifugation.

-

Solvent Extraction:

-

Transfer the cell-free culture broth to a large separatory funnel.

-

Extract the broth three times with an equal volume of ethyl acetate or diethyl ether.[3]

-

Combine the organic extracts.

-

-

Drying and Concentration:

-

Dry the combined organic extract over anhydrous magnesium sulfate or sodium sulfate to remove any residual water.

-

Filter to remove the drying agent.

-

Concentrate the dried organic extract in vacuo using a rotary evaporator to obtain the crude extract containing this compound.

-

Purification of this compound

This protocol outlines a two-step purification process for this compound using flash column chromatography followed by reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials and Reagents:

-

Crude this compound extract

-

Silica gel (for flash chromatography)

-

Hexane

-

Ethyl acetate

-

C18 reversed-phase HPLC column

-

Acetonitrile

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA, optional)

-

Flash chromatography system

-

Preparative HPLC system

Protocol:

-

Flash Column Chromatography (Initial Purification):

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

-

Pack a flash chromatography column with silica gel.

-

Equilibrate the column with a non-polar mobile phase (e.g., hexane).

-

Load the dissolved crude extract onto the column.

-

Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient.

-

Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

-

Pool the this compound-containing fractions and concentrate using a rotary evaporator.

-

-

Reversed-Phase HPLC (Final Purification):

-

Dissolve the partially purified this compound from the flash chromatography step in a suitable solvent (e.g., acetonitrile/water mixture).

-

Filter the solution through a 0.45 µm syringe filter.

-

Inject the filtered sample onto a C18 reversed-phase preparative HPLC column.

-

Elute with an isocratic or gradient mobile phase of acetonitrile and water. A typical mobile phase could be a mixture of acetonitrile and water, with or without a small amount of an acid modifier like TFA (e.g., 0.1%) to improve peak shape.

-

Monitor the elution profile with a UV detector.

-

Collect the peak corresponding to this compound.

-

Verify the purity of the collected fraction by analytical HPLC.

-

Remove the solvent from the purified fraction, typically by lyophilization or evaporation, to obtain pure this compound.

-

Data Presentation

While specific yields of this compound from fungal cultures can vary depending on the strain, medium composition, and fermentation conditions, the optimization of culture parameters is key to maximizing production. The following table summarizes the optimal conditions for the mycelial growth of Oudemansiella radicata, which is a prerequisite for this compound production.

| Parameter | Optimal Value |

| Temperature | 25°C |

| pH | 6.0 |

| Carbon Source | Xylose |

| Nitrogen Source | Alanine |

| C/N Ratio | ~20:1 (with 3% glucose) |

Data sourced from Kim et al. (2005).[2]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound from Oudemansiella radicata cultures.

Proposed Biosynthetic Pathway

This compound is biosynthesized via a polyketide pathway. The proposed mechanism involves the enzymatic cyclization of an open-chain hexaketide precursor, which is analogous to the "polyepoxide cascade" model.[3]

References

Oudenone In Vitro Assay: A Detailed Protocol for Researchers

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oudenone, a metabolite isolated from the fungus Oudemansiella radicata, has been identified as an inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.[1][2] This inhibitory action makes this compound a molecule of significant interest in neurochemical research and as a potential lead compound in drug discovery programs targeting pathways involving catecholamine metabolism. This document provides a detailed protocol for conducting an in vitro assay to characterize the inhibitory activity of this compound on tyrosine hydroxylase.

Mechanism of Action

This compound acts as an inhibitor of aromatic amino acid hydroxylases. While specific kinetic studies on its interaction with tyrosine hydroxylase are not extensively detailed in publicly available literature, studies on the closely related enzyme phenylalanine hydroxylase have shed light on its mechanism. This compound exhibits competitive inhibition with respect to the tetrahydropterin cofactor and noncompetitive inhibition with respect to the amino acid substrate, phenylalanine.[3] This suggests that this compound likely binds to the cofactor-binding site of the enzyme, thereby preventing the binding of the necessary pterin cofactor and inhibiting the enzyme's catalytic activity.

Signaling Pathway of Catecholamine Biosynthesis

Caption: The catecholamine biosynthesis pathway, highlighting the inhibitory action of this compound on tyrosine hydroxylase.

Quantitative Data

| Enzyme | Inhibitor | IC50 Value | Reference |

| Phenylalanine Hydroxylase | This compound | 2.3 x 10-3 M | [3] |

| Tyrosine Hydroxylase | This compound | To be determined by the user | - |

The following protocols provide a framework for determining the IC50 value of this compound for tyrosine hydroxylase.

Experimental Protocols

This section details a spectrophotometric in vitro assay to determine the inhibitory activity of this compound on tyrosine hydroxylase. The assay is based on the measurement of L-DOPA production, which is detected following its oxidation to dopachrome.

Materials and Reagents

-

Recombinant Tyrosine Hydroxylase (human or other species)

-

L-Tyrosine

-

(6R)-5,6,7,8-Tetrahydro-L-biopterin dihydrochloride (BH4)

-

Ferrous Ammonium Sulfate ((NH4)2Fe(SO4)2·6H2O)

-

Catalase

-

Dithiothreitol (DTT)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Sodium Acetate buffer (e.g., 100 mM, pH 6.0)

-

Perchloric acid (HClO4)

-

Sodium periodate (NaIO4)

-

Sodium sulfite (Na2SO3)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 475 nm

Preparation of Solutions

-

Tyrosine Hydroxylase Stock Solution: Reconstitute the lyophilized enzyme in a suitable buffer (as recommended by the manufacturer) to a final concentration of, for example, 1 mg/mL. Aliquot and store at -80°C.

-

L-Tyrosine Stock Solution (10 mM): Dissolve L-tyrosine in the assay buffer. Gentle warming may be necessary.

-

BH4 Stock Solution (10 mM): Prepare fresh in ice-cold, deoxygenated water. Protect from light.

-

Ferrous Ammonium Sulfate Stock Solution (10 mM): Prepare fresh in deoxygenated water.

-

Catalase Solution (1 mg/mL): Dissolve in assay buffer.

-

DTT Stock Solution (1 M): Dissolve in deoxygenated water.

-

This compound Stock Solution (e.g., 100 mM): Dissolve this compound in DMSO.

-

Assay Buffer: 100 mM Sodium Acetate, pH 6.0, containing 1 mM DTT and 10 µg/mL catalase.

-

Stopping Reagent: 2 M Perchloric acid.

-

Color Development Reagent A: 2% (w/v) Sodium periodate in water.

-

Color Development Reagent B: 1% (w/v) Sodium sulfite in 1 M NaOH.

Experimental Workflow

Caption: Workflow for the in vitro this compound tyrosine hydroxylase inhibition assay.

Assay Protocol

-

Prepare this compound Dilutions: Prepare a serial dilution of the this compound stock solution in DMSO to achieve a range of desired final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

-

Assay Plate Setup: In a 96-well microplate, add the following in order:

-

70 µL of Assay Buffer

-

10 µL of 10 mM BH4 solution

-

5 µL of 10 mM Ferrous Ammonium Sulfate solution

-

5 µL of the appropriate this compound dilution or DMSO (for control wells).

-

-

Enzyme Addition and Pre-incubation: Add 5 µL of the tyrosine hydroxylase stock solution to each well. Mix gently and pre-incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 5 µL of the 10 mM L-tyrosine stock solution to each well. The final reaction volume is 100 µL.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20 minutes). The incubation time should be within the linear range of the reaction.

-

Reaction Termination: Stop the reaction by adding 20 µL of 2 M perchloric acid to each well.

-

Centrifugation: Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated protein.

-

Color Development:

-

Transfer 80 µL of the supernatant from each well to a new 96-well plate.

-

Add 20 µL of Color Development Reagent A (Sodium periodate) to each well. Incubate for 5 minutes at room temperature to oxidize the L-DOPA.

-

Add 50 µL of Color Development Reagent B (Sodium sulfite/NaOH) to each well to stabilize the dopachrome.

-

-

Absorbance Measurement: Immediately measure the absorbance at 475 nm using a microplate reader.

Data Analysis

-